molecular formula C14H23Cl2N3O3 B1398220 N-(2,5-Dimethoxyphenyl)-2-piperazin-1-ylacetamidedihydrochloride CAS No. 1257855-14-3

N-(2,5-Dimethoxyphenyl)-2-piperazin-1-ylacetamidedihydrochloride

Cat. No. B1398220
CAS RN: 1257855-14-3
M. Wt: 352.3 g/mol
InChI Key: MOEGGMXNJBBWCY-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-piperazin-1-ylacetamidedihydrochloride (DMPAP) is a novel small molecule that has been studied for its potential therapeutic applications. DMPAP is a synthetic compound that has been used for various scientific research applications, including biochemical and physiological studies, as well as for laboratory experiments. This article will discuss the synthesis method of DMPAP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Therapeutic Applications and Mechanisms

Arylpiperazine derivatives, including N-(2,5-Dimethoxyphenyl)-2-piperazin-1-ylacetamidedihydrochloride, have been studied for their therapeutic applications, primarily in the treatment of depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites have a variety of serotonin receptor-related effects, although their full pharmacological potential remains largely unexplored. The variability in metabolite-to-parent drug ratios among individuals highlights the importance of understanding individual responses to therapy (S. Caccia, 2007).

Pharmacological Diversity

Piperazine derivatives exhibit a broad spectrum of pharmacological activities, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This versatility suggests that this compound could be explored for multiple therapeutic applications, underscoring the importance of structural modifications in enhancing pharmacokinetic and pharmacodynamic profiles (A. Rathi et al., 2016).

Biological Activities

The biological and pharmacological properties of piperazines have been extensively reviewed, highlighting their potential in treating various diseases. The piperazine moiety, found in compounds like this compound, is associated with anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. This wide range of activities makes piperazine derivatives promising candidates for the development of new therapeutic agents (S. Verma & Sushil Kumar, 2017).

Mechanism of Action

Target of Action

The compound, N-(2,5-Dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride, is a derivative of the phenethylamine class . Phenethylamines are known to have stimulant activities on the central nervous system due to the increase of monoaminergic transmission . The primary targets of this compound are likely to be similar to those of other phenethylamines, which include the serotonin 5-HT2A receptors .

Mode of Action

The compound acts as a potent agonist at the serotonin 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the 5-HT2A receptors leads to an increase in the transmission of serotonin, a neurotransmitter that plays a key role in mood regulation .

Biochemical Pathways

The compound is metabolized through several pathways. The main metabolic reactions involve N-acetylation , deamination followed by reduction to the corresponding alcohol and oxidation to carbonic acid, mono- and bis-hydroxylation at different positions, mono- and bis-O-demethylation , followed by glucuronidation, sulfation, or both, and combinations of these steps . These metabolic reactions lead to a variety of metabolites, which can have different effects on the body .

Pharmacokinetics

The metabolism of the compound, as mentioned above, involves several biochemical reactions leading to a variety of metabolites . The compound and its metabolites are likely to be excreted in the urine .

Result of Action

The compound’s action on the serotonin 5-HT2A receptors leads to an increase in serotonin transmission, which can result in a range of effects. These effects can include euphoria , hallucinations , mydriasis (dilation of the pupils), agitation , tachycardia (rapid heart rate), and hypertension (high blood pressure) . .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.2ClH/c1-19-11-3-4-13(20-2)12(9-11)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEGGMXNJBBWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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